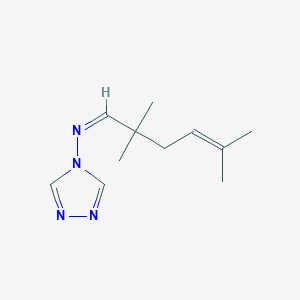![molecular formula C18H27N5O2 B5500698 8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)
8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, including buspirone hydrochloride, involves one-pot reactions yielding significant overall yields. A key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reactions starting from diethanolamine. These methods offer mild reaction conditions, convenient operations, and high yields, indicating the potential for efficient synthesis of “8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane” (Hu Luo et al., 2011).
Molecular Structure Analysis
The molecular structure of buspirone (a related compound) in the solid state shows extended conformers with specific conformations for the piperazinyl and glutarimide units. This information is crucial for understanding the structural aspects of “8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane” (A. Kozioł et al., 2006).
Chemical Reactions and Properties
The enantioselective microbial reduction of related compounds to their corresponding hydroxy derivatives highlights the chemical reactivity and potential for selective synthesis processes. This insight is valuable for developing specific chemical reactions involving “8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane” (Ramesh N. Patel et al., 2005).
Physical Properties Analysis
The synthesis and characterization of derivatives, such as the 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrate the potential for nonlinear optical applications. These findings contribute to understanding the physical properties of related spirocyclic compounds, which can be extrapolated to “8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane” (K. Kagawa et al., 1994).
Chemical Properties Analysis
Studies on the chemical reactivity of spirocyclic compounds provide insights into their potential applications and behaviors in various chemical environments. These analyses help in understanding the chemical properties of “8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane” and its derivatives, paving the way for its application in creating new materials with desired properties (A. Rashevskii et al., 2020).
Aplicaciones Científicas De Investigación
Structural Characterization and Synthetic Methods
- The compound, known in its base form as buspirone, exhibits an extended conformer in its solid state, with specific conformations attributed to its piperazinyl and glutarimide units, indicating a complex molecular structure that may influence its interaction with biological targets (A. Kozioł, Z. Chilmonczyk, J. Cybulski, 2006).
- A modified synthesis protocol for buspirone hydrochloride has been developed, offering mild reaction conditions and high overall yield, highlighting the compound's accessibility for further research applications (Hu Luo, W. Xia, C. Qian, Xinzhi Chen, Chao-hong He, 2011).
- NMR studies have been utilized to understand the conformations of buspirone and its analogues, providing insights into the dynamic exchange processes occurring within these molecules, which could be crucial for their pharmacological actions (Z. Chilmonczyk, J. Cybulski, A. Szelejewska-Woźniakowska, A. Leś, 1996).
Pharmacological Applications
- Buspirone has been identified to possess immunosuppressive activity, a newly discovered pharmacologic action that could have implications in treating conditions associated with immune response (M. McAloon, A. Chandrasekar, Y. J. Lin, G. C. Hwang, R. J. Sharpe, 1995).
- Its derivatives, especially those involving the 1-(2-pyrimidinyl)piperazine moiety, have shown anxiolytic activity, suggesting a potential for developing new anxiolytic agents with distinct mechanisms of action from traditional benzodiazepines (I. Komissarov, N. Kharin, V. N. Voshula, S. V. Tolkunov, A. V. Kibal'nyi, Yu. A. Nikolyukin, O. G. Obraztsova, A. N. Talalaenko, V. I. Dulenko, 1991).
Other Notable Findings
- The enantioselective microbial reduction of buspirone derivatives to obtain specific enantiomers has been explored, indicating the compound's versatility for targeted therapeutic applications (Ramesh N. Patel, Linda N. Chu, V. Nanduri, Jianqing Li, Atul S. Kotnis, W. Parker, Mark Liu, R. H. Mueller, 2005).
- There is ongoing research into the synthesis of tetradeuterated buspirone, contributing to the compound's utility in labeled studies for better understanding its pharmacokinetics and interaction with biological targets (D. Dischino, R. Covington, C. Combs, R. Gammans, 1988).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-16(22-8-4-18(5-9-22)3-1-14-25-18)15-21-10-12-23(13-11-21)17-19-6-2-7-20-17/h2,6-7H,1,3-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKHHRHTZZFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CN3CCN(CC3)C4=NC=CC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[4-(2-Pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)
![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)
![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)